molecular formula C19H17N5O2S B2854308 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide CAS No. 878065-43-1

2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Cat. No.: B2854308
CAS No.: 878065-43-1
M. Wt: 379.44
InChI Key: MOMBARHCBKNHPI-UHFFFAOYSA-N
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Description

The compound “2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, an indole group, a 1,2,4-triazole ring, a thio group, and a hydroxyacetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of substituted (1-benzyl-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

2-[[4-benzyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-17(23-26)12-27-19-22-21-18(24(19)11-13-6-2-1-3-7-13)15-10-20-16-9-5-4-8-14(15)16/h1-10,20,26H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMBARHCBKNHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NO)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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